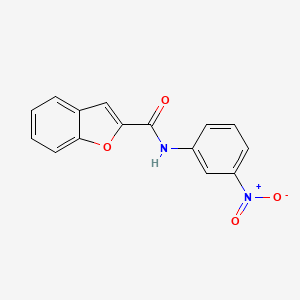![molecular formula C24H23IN4O B5560935 N'-[4-(dimethylamino)benzylidene]-3-(3-iodo-9H-carbazol-9-yl)propanohydrazide](/img/structure/B5560935.png)
N'-[4-(dimethylamino)benzylidene]-3-(3-iodo-9H-carbazol-9-yl)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a hydrazide derivative, which means it contains a hydrazide group (-CONHNH2). It also contains a carbazole group, which is a tricyclic aromatic organic compound. The presence of the iodine atom and the dimethylamino group could potentially influence its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the carbazole and hydrazide groups, as well as the iodine atom and the dimethylamino group. These groups could influence the compound’s conformation and the distribution of electron density .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom could increase its molecular weight and potentially influence its solubility .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis and Characterization : The compound has been synthesized and characterized using various techniques such as FT-IR, NMR, ESI-MS, and single-crystal X-ray diffraction (XRD). The molecular structures, vibrational frequencies, and assignments have been investigated both experimentally and theoretically, providing insights into the compound's stability and reactivity in different media (Karrouchi et al., 2020).
Biological Evaluation and Molecular Docking
- In Vitro Antidiabetic and Antioxidant Activities : This compound has demonstrated in vitro antidiabetic and antioxidant activities. Molecular docking studies suggest its potential as an anti-diabetic agent via inhibition of the α-glucosidase enzyme, highlighting its therapeutic applications (Karrouchi et al., 2020).
Corrosion Inhibition
- Corrosion Inhibitors for Steel : Derivatives of this compound, particularly benzothiazole derivatives, have been synthesized and shown to have a corrosion inhibiting effect against steel in acidic solutions. These inhibitors offer extra stability and higher inhibition efficiencies, indicating their potential use in protecting metal surfaces (Hu et al., 2016).
Applicability in Brain Disorders
- Bioinformatic Characterization for Neurodegenerative Diseases : Schiff bases similar to this compound have been studied for their potential in treating neurodegenerative diseases, such as Alzheimer’s disease. Bioinformatics tools were used to evaluate their drug-like, pharmacokinetic, pharmacodynamic, and pharmacogenomic properties. One such compound showed high potential for use in neurodegenerative disorder treatment (Avram et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-iodocarbazol-9-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23IN4O/c1-28(2)19-10-7-17(8-11-19)16-26-27-24(30)13-14-29-22-6-4-3-5-20(22)21-15-18(25)9-12-23(21)29/h3-12,15-16H,13-14H2,1-2H3,(H,27,30)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQVZWYSLLXHFR-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(3-iodo-9H-carbazol-9-yl)propanehydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-(3-pyridazinylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5560858.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5560862.png)
![ethyl [(3-cyano-6-cyclopropyl-4-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5560893.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-4-(1-phenyl-1H-imidazol-4-yl)benzamide dihydrochloride](/img/structure/B5560900.png)

![N-[4-(acetylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5560906.png)
![2-[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5560911.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560924.png)
![3-(1H-imidazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5560925.png)
![(3S*,4R*)-4-(3-fluorophenyl)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5560932.png)


![N-[2-(1-azepanyl)-2-phenylethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5560948.png)